molecular formula C₆H₈O₄ B016399 3,7,9-trioxatricyclo[4.2.1.02,4]nonan-5-ol CAS No. 3868-04-0

3,7,9-trioxatricyclo[4.2.1.02,4]nonan-5-ol

Cat. No.: B016399
CAS No.: 3868-04-0
M. Wt: 144.12 g/mol
InChI Key: NDCSJPPJAVCLMI-UHFFFAOYSA-N
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Description

1,6:3,4-Dianhydro-beta-D-altropyranose is a chemical compound with the molecular formula C6H8O4. It is a type of dianhydro sugar, which means it is derived from a sugar molecule by the removal of two water molecules. This compound is part of the broader class of dianhydro-hexopyranoses, which are known for their unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6:3,4-Dianhydro-beta-D-altropyranose can be synthesized through a series of chemical reactions starting from D-altrose. One common method involves the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction typically involves the following steps :

    Formation of Triflate Intermediate: D-altrose is first converted to a triflate intermediate using triflic anhydride in the presence of anhydrous pyridine and dichloromethane at low temperatures.

    Fluorination: The triflate intermediate is then treated with DAST, leading to the formation of 1,6:3,4-Dianhydro-beta-D-altropyranose through a skeletal rearrangement process.

Industrial Production Methods

While specific industrial production methods for 1,6:3,4-Dianhydro-beta-D-altropyranose are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial processes may involve optimized reaction conditions, continuous flow reactors, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,6:3,4-Dianhydro-beta-D-altropyranose undergoes various chemical reactions, including:

Common Reagents and Conditions

    Fluorinating Agents: Diethylaminosulfur trifluoride (DAST) is commonly used for fluorination reactions.

    Solvents: Anhydrous dichloromethane and pyridine are frequently used as solvents in these reactions.

    Temperature: Reactions are often conducted at low temperatures to control the reactivity and selectivity of the process.

Major Products Formed

The major products formed from the reactions of 1,6:3,4-Dianhydro-beta-D-altropyranose include various fluorinated derivatives and rearranged skeletal structures, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1,6:3,4-Dianhydro-beta-D-altropyranose has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,6:3,4-Dianhydro-beta-D-altropyranose involves its ability to undergo skeletal rearrangement and nucleophilic substitution reactions. These reactions are facilitated by the unique structural features of the compound, including the presence of anhydro bridges and reactive functional groups. The molecular targets and pathways involved in these reactions are primarily determined by the specific reagents and conditions used .

Comparison with Similar Compounds

1,6:3,4-Dianhydro-beta-D-altropyranose can be compared with other dianhydro-hexopyranoses, such as:

  • 1,6:2,3-Dianhydro-beta-D-talopyranose
  • 1,6:2,3-Dianhydro-beta-D-mannopyranose
  • 1,6:3,4-Dianhydro-beta-D-allopyranose

Uniqueness

The uniqueness of 1,6:3,4-Dianhydro-beta-D-altropyranose lies in its specific skeletal structure and reactivity. Unlike other dianhydro-hexopyranoses, it undergoes distinct skeletal rearrangement reactions, leading to unique fluorinated products and rearranged structures .

Properties

IUPAC Name

3,7,9-trioxatricyclo[4.2.1.02,4]nonan-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c7-3-5-4(10-5)2-1-8-6(3)9-2/h2-7H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDCSJPPJAVCLMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3C(O3)C(C(O1)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90337094
Record name 3,7,9-trioxatricyclo[4.2.1.02,4]nonan-5-ol(non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90337094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3868-04-0
Record name 3,7,9-trioxatricyclo[4.2.1.02,4]nonan-5-ol(non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90337094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,7,9-trioxatricyclo[4.2.1.02,4]nonan-5-ol
Reactant of Route 2
3,7,9-trioxatricyclo[4.2.1.02,4]nonan-5-ol
Reactant of Route 3
3,7,9-trioxatricyclo[4.2.1.02,4]nonan-5-ol
Reactant of Route 4
3,7,9-trioxatricyclo[4.2.1.02,4]nonan-5-ol
Reactant of Route 5
3,7,9-trioxatricyclo[4.2.1.02,4]nonan-5-ol
Reactant of Route 6
3,7,9-trioxatricyclo[4.2.1.02,4]nonan-5-ol

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